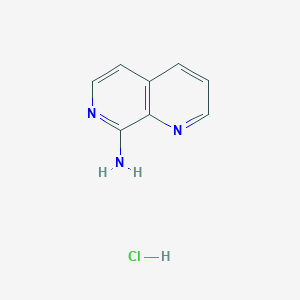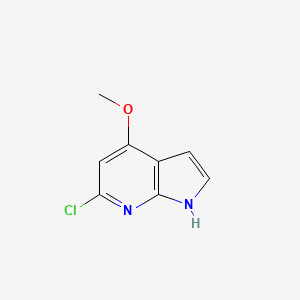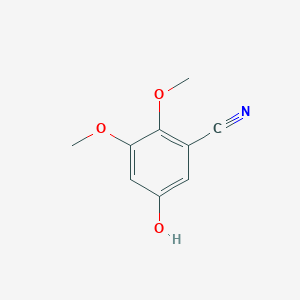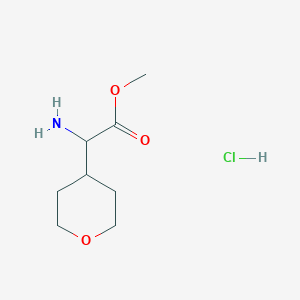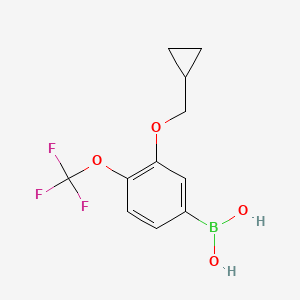
3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 . It is also known by several synonyms, including 3-trifluoromethoxyphenylboronic acid, 3-trifluoromethoxy phenylboronic acid, and 3-trifluoromethoxy benzeneboronic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation OB(O)C1=CC=CC(OC(F)(F)F)=C1 . This indicates that the molecule consists of a phenyl ring with a boronic acid group and a trifluoromethoxy group attached to it .Physical And Chemical Properties Analysis
This compound has a melting point of 79°C . It appears as beige to white chunks and/or powder .Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid has been studied for its potential therapeutic applications. In particular, it has been investigated for its ability to inhibit enzymes involved in the biosynthesis of prostaglandins, which are molecules involved in inflammation and pain. It has also been studied for its potential to inhibit certain types of cancer cells.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid is not fully understood. It is believed to act as a reversible inhibitor of the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. It is also thought to interfere with the activity of certain types of cancer cells, although the exact mechanism is not yet known.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preliminary research suggests that it may have anti-inflammatory and analgesic properties, and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid in laboratory experiments is its high solubility in a variety of organic solvents. This makes it easy to work with and allows for precise control of the reaction conditions. The main limitation is its relatively low reactivity, which can make it difficult to achieve high yields in some reactions.
Zukünftige Richtungen
Future research into 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid could focus on its potential therapeutic applications. Further studies could be conducted to explore its mechanism of action and its effects on different types of cells. It could also be investigated for its potential to inhibit other enzymes involved in the biosynthesis of prostaglandins. Additionally, research could be conducted to explore its potential to inhibit other types of cancer cells, as well as its potential to be used in combination with other drugs. Finally, further studies could be conducted to explore its potential to be used in industrial processes.
Safety and Hazards
3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[3-(cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O4/c13-11(14,15)19-9-4-3-8(12(16)17)5-10(9)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWSCFHZPDJHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167310 | |
| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1793003-76-5 | |
| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



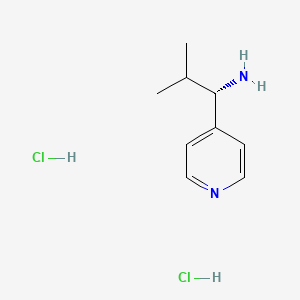
![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)
![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride](/img/structure/B1431542.png)
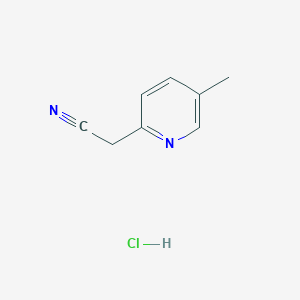


![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1431550.png)
